2-((Tert-butoxycarbonyl)amino)-2-methylpent-4-enoic acid
CAS No.:
Cat. No.: VC16539748
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
| Standard InChI | InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14) |
| Standard InChI Key | XVMAKOPYGXUPPU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a chiral center at the second carbon, derived from its L-alanine precursor, and a Boc-protected amine group. The pent-4-enoic acid moiety introduces a double bond at the fourth position, enhancing reactivity for subsequent modifications such as hydroboration or oxidation . The structural formula is represented as:
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.27 g/mol | |
| Physical State | Colorless to pale yellow solid | |
| Solubility | Soluble in DMSO, chloroform | |
| Stability | Stable at 2–8°C under anhydrous conditions |
The Boc group’s acid-labile nature allows selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid), preserving the integrity of other functional groups during synthesis.
Synthesis and Preparation
Stepwise Synthetic Route
The synthesis begins with commercially available L-alanine derivatives, as outlined in a 2015 PMC study :
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Imine Formation: L-alanine tert-butyl ester reacts with benzophenone imine to yield tert-butyl 2-((diphenylmethylene)amino)propanoate (94% yield).
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Allylation: Alkylation with allyl iodide introduces the pent-4-ene moiety, producing tert-butyl (R,S)-2-((diphenylmethylene)amino)-2-methylpent-4-enoate (90% yield).
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Imine Hydrolysis: Treatment with hydroxylamine hydrochloride removes the diphenylmethylene group, yielding the free amine.
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Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) protects the amine, forming the final product in 92% yield .
This route avoids chromatography, making it scalable for industrial applications.
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and purity. For example, Boc protection is conducted at 0–5°C to minimize side reactions, while allylation uses potassium carbonate as a base in acetonitrile.
Applications in Research
Peptide Synthesis
The compound’s primary role lies in solid-phase peptide synthesis (SPPS), where it protects amines during coupling reactions. For instance, it has been used to synthesize fluorinated amino acids for positron emission tomography (PET) imaging agents .
Pharmaceutical Intermediates
Derivatives of this compound are pivotal in developing kinase inhibitors and histone deacetylase (HDAC) antagonists. Modifying the pent-4-enoic acid backbone with electron-withdrawing groups enhances binding affinity to enzymatic active sites .
Biological Relevance
Prodrug Development
While the parent compound lacks bioactivity, its derivatives exhibit therapeutic potential. For example, fluorinated analogs like 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid serve as tumor imaging agents by exploiting cancer cells’ heightened amino acid uptake .
Enzyme Inhibition Studies
Structural analogs inhibit HDACs, which regulate gene expression in cancers. Introducing a hydroxamic acid group at the terminal olefin converts the compound into a potent HDAC inhibitor (IC₅₀ = 12 nM) .
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